Home > Products > Screening Compounds P36432 > Iriomoteolide 1a
Iriomoteolide 1a -

Iriomoteolide 1a

Catalog Number: EVT-1589163
CAS Number:
Molecular Formula: C29H46O7
Molecular Weight: 506.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Iriomoteolide 1a is a macrolide.
Overview

Iriomoteolide 1a is a complex marine natural product classified as a macrolide. It is derived from marine dinoflagellates, specifically from the species Ostreopsis and Prorocentrum. This compound has garnered attention due to its potent cytotoxic properties, making it a subject of interest in pharmaceutical research. The structural complexity of Iriomoteolide 1a, characterized by a hemiketal ring and multiple stereocenters, presents significant challenges for synthetic chemists.

Source and Classification

Iriomoteolide 1a was first isolated from marine dinoflagellates found in the waters surrounding Iriomote Island in Japan. It belongs to the class of compounds known as macrolides, which are characterized by large lactone rings. The compound exhibits notable biological activities, particularly in cancer cell lines, leading to its classification as a potential anticancer agent.

Synthesis Analysis

Methods and Technical Details

The synthesis of Iriomoteolide 1a has been approached through various methodologies, primarily focusing on total synthesis. Key synthetic strategies include:

  • Diastereoselective Ene Reaction: This reaction is crucial for establishing stereochemistry within the molecule.
  • Carbocupration: Utilization of Gilman reagents facilitates the formation of carbon-carbon bonds.
  • Julia–Kocienski Olefination: This method is employed to couple different fragments of the molecule effectively.
  • Yamaguchi Macrolactonization: This step is essential for forming the macrolactone structure characteristic of Iriomoteolide 1a.

These methods have been detailed in studies showcasing successful syntheses that align with the proposed structure of Iriomoteolide 1a, although discrepancies in spectral data suggest that further investigation into its natural form is warranted .

Molecular Structure Analysis

Structure and Data

Iriomoteolide 1a features a complex molecular structure characterized by:

  • A hemiketal ring
  • Multiple stereogenic centers
  • A molecular formula typically represented as C29H44O5C_{29}H_{44}O_5
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of Iriomoteolide 1a is primarily influenced by its functional groups and stereochemistry. Key reactions involved in its synthesis include:

  • Ene Reactions: These reactions are critical for forming double bonds while controlling stereochemistry.
  • Olefination Reactions: These reactions facilitate the formation of alkenes from carbonyl compounds, crucial for constructing the macrolide framework.
  • Macrolactonization: This reaction forms the cyclic structure typical of macrolides through condensation reactions.

Studies have demonstrated that while synthetic versions can replicate some aspects of the natural compound's structure, they may not fully capture its biological activity .

Mechanism of Action

Process and Data

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Iriomoteolide 1a exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 460 g/mol
  • Solubility: Soluble in organic solvents such as methanol and dichloromethane
  • Melting Point: Specific melting point data is not widely reported but is essential for characterizing purity.

Analytical techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are often employed to assess purity and identify structural variants during synthesis .

Applications

Scientific Uses

Iriomoteolide 1a has potential applications in various scientific fields, particularly in medicinal chemistry due to its cytotoxic properties. Research continues into its efficacy against different cancer cell lines, exploring its potential as a lead compound for drug development. Additionally, studies on its synthesis contribute valuable knowledge to organic chemistry methodologies, particularly regarding complex natural product synthesis .

Historical Context and Challenges in Structural Elucidation of Iriomoteolide-1a

Initial Isolation and Bioactivity Profiling from Marine Dinoflagellates

Iriomoteolide-1a emerged as a scientific focal point in 2007 when Japanese researchers isolated it from a benthic dinoflagellate (Amphidinium sp. strain HYA024) collected off Iriomote Island, Okinawa, Japan [1] [7]. Initial structural characterization identified it as a 20-membered macrolide featuring a complex architecture, including a 6-membered hemiketal ring, an exocyclic methylene group, and multiple chiral centers with vicinal methyl/hydroxyl pairs [7]. Crucially, bioactivity profiling revealed exceptional cytotoxicity against human cancer cell lines: an IC₅₀ of 2 ng/mL against human B lymphocyte DG-75 cells and 3 ng/mL against Epstein-Barr virus-infected Raji cells [1] [7]. This potency—several orders of magnitude greater than many conventional chemotherapeutics—immediately highlighted its therapeutic potential and spurred intensive global efforts toward total synthesis and mechanistic studies. Concurrently, the related congener iriomoteolide-1b was isolated, exhibiting reduced (but still significant) potency (IC₅₀ = 900 ng/mL), later found to derive from the chemical rearrangement of iriomoteolide-1a under mild basic conditions [6] [7].

Table 1: Initial Cytotoxic Activity Profile of Iriomoteolide-1a

Cell LineIC₅₀ (ng/mL)Biological Significance
Human B lymphocyte DG-752Targets B-cell malignancies
EBV-infected Raji lymphocytes3Relevance to viral oncology
Iriomoteolide-1b (derivative)900Demonstrates structure-activity linkage

Discrepancies Between Proposed and Natural Structures: NMR Data Mismatch

The initial structural assignment of iriomoteolide-1a, primarily based on 2D-NMR (COSY, HMBC, HSQC) and mass spectrometry, proved contentious. Between 2010 and 2022, multiple research groups achieved enantioselective total syntheses of the proposed structure only to encounter irreconcilable discrepancies in spectroscopic data, particularly NMR chemical shifts and coupling constants [1] [2] [6]. A pivotal 2022 study synthesized the proposed iriomoteolide-1a and three rationally designed diastereomers, finding none matched the natural product’s NMR spectra. Key deviations included:

  • A ~2.7 ppm discrepancy at C13 (δ = 99.7 ppm in natural vs. δ = 97.0 ppm in synthetic samples) [3] [6].
  • Divergent signals for the hemiketal proton (H13) and exocyclic methylene protons [6].
  • Unexpected differences in J-coupling constants within the macrolactone ring [2].Furthermore, synthetic samples lacked the nanomolar cytotoxicity of natural isolates, suggesting the original configurational assignment was flawed. These inconsistencies underscored limitations in relying solely on conventional NMR analysis for molecules with 4,096 possible stereoisomers and highlighted ambiguities in configurational assignment at C9, C13, C15, and C17 [1] [4].

Table 2: Critical NMR Data Mismatches Between Natural and Early Synthetic Iriomoteolide-1a

PositionNatural Iriomoteolide-1a (δ ppm)Synthetic Proposed Structure (δ ppm)Significance
C1399.797.0Hemiketal carbon sensitivity
H135.72 (s)5.45 (dd, J=16.2, 9.1 Hz)Hemiketal proton conformation
C11 Methylene115.7111.3Exocyclic alkene electronic environment

Evolution of Stereochemical Misassignment Debates (2007–2024)

The period from 2007 to 2024 witnessed intense debate over iriomoteolide-1a’s true structure, marked by iterative syntheses and analytical refinements:

  • 2007–2011: Initial syntheses by Xie/Horne (2011) and others yielded structures with mismatched NMR data, prompting proposals of regional misassignments (e.g., hemiketal connectivity) [5] [6].
  • 2012–2022: Researchers synthesized diastereomers focusing on C9–C15 domains. A 2022 study systematically tested four stereoisomers but found none spectroscopically or biologically congruent with natural material, cementing iriomoteolide-1a as a "current challenging molecule for configurational assignment" [2] [6].
  • 2024 Breakthrough: A collaborative team from Chuo University and Kochi University deployed an integrated strategy:
  • Molecular mechanics-based conformational analysis narrowed candidate stereoisomers from 4,096 to 4 [1] [4].
  • GIAO NMR/DP4+ computational analysis predicted chemical shifts for side-chain stereoisomers [4].
  • Model synthesis validated the macrolactone configuration [1].
  • Total synthesis of the most probable structure (confirmed via X-ray crystallography) matched natural iriomoteolide-1a in NMR and bioactivity (nanomolar cytotoxicity) [1] [4].This approach resolved a 17-year puzzle, confirming multiple stereochemical inversions versus the original proposal, notably at C2, C3, and C10. The correct structure enabled validated biological studies and SAR exploration [1] [4].

Table 3: Key Milestones in Iriomoteolide-1a Structural Elucidation

YearEventSignificance
2007Isolation and initial structure proposal (Tsuda et al.)Identified potent cytotoxic macrolide; basis for synthetic campaigns
2011First total synthesis (Xie/Horne)Revealed NMR discrepancies; initiated stereochemical debate
2022Synthesis of diastereomers (Purdue University)Confirmed misassignment; lack of bioactivity in synthetic variants
2024Integrated NMR/DP4+/synthesis correction (Fuwa/Tsuda)Definitive structure determination; platform for drug discovery

Properties

Product Name

Iriomoteolide 1a

IUPAC Name

(1S,2R,3E,6S,7R,10Z,12R,13S,14E,17S)-1,2,13-trihydroxy-7-[(2S,3S)-3-hydroxy-2-methylbutyl]-2,6,11,12-tetramethyl-19-methylidene-8,21-dioxabicyclo[15.3.1]henicosa-3,10,14-trien-9-one

Molecular Formula

C29H46O7

Molecular Weight

506.7 g/mol

InChI

InChI=1S/C29H46O7/c1-18-14-24-11-8-12-25(31)22(5)20(3)16-27(32)35-26(15-21(4)23(6)30)19(2)10-9-13-28(7,33)29(34,17-18)36-24/h8-9,12-13,16,19,21-26,30-31,33-34H,1,10-11,14-15,17H2,2-7H3/b12-8+,13-9+,20-16-/t19-,21-,22+,23-,24-,25-,26+,28+,29-/m0/s1

InChI Key

LZLQZSMXUGFMJF-OMEQKXGASA-N

Synonyms

iriomoteolide-1a

Canonical SMILES

CC1CC=CC(C2(CC(=C)CC(O2)CC=CC(C(C(=CC(=O)OC1CC(C)C(C)O)C)C)O)O)(C)O

Isomeric SMILES

C[C@H]1C/C=C/[C@@]([C@@]2(CC(=C)C[C@@H](O2)C/C=C/[C@@H]([C@@H](/C(=C\C(=O)O[C@@H]1C[C@H](C)[C@H](C)O)/C)C)O)O)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.